molecular formula C21H18F3N3O3 B1249371 (R)-temafloxacin

(R)-temafloxacin

Cat. No.: B1249371
M. Wt: 417.4 g/mol
InChI Key: QKDHBVNJCZBTMR-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-temafloxacin is 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid that has R configuration. It has a role as an antibacterial drug, an antiinfective agent and an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor. It is an enantiomer of a (S)-temafloxacin.

Scientific Research Applications

  • Pharmacokinetic Interaction with Cimetidine : Temafloxacin, a new quinolone with broad antimicrobial activity, has been studied for its pharmacokinetic interaction with cimetidine in healthy volunteers. The research focuses on the absorption and urinary excretion of temafloxacin and its interaction with cimetidine, which is often used to treat peptic ulcers (Sawae, 2012).

  • Novel Process for Preparation : A novel process for the preparation of temafloxacin hydrochloride has been developed, which includes steps like condensation, amination, cyclization, and others, achieving an overall yield of 45%. This research provides insights into a more efficient and effective method of synthesizing temafloxacin hydrochloride (Xin, 2000).

  • Effects on Insulin Secretion and Beta-Cell ATP-sensitive K+ Channels : Temafloxacin has been studied for its effects on insulin secretion and pancreatic beta-cell ATP-sensitive K(+) channel activity. It was found that temafloxacin stimulates insulin secretion and inhibits K(ATP) channel currents in a dose-dependent manner, indicating a direct action on the Kir6.2 subunits (Saraya et al., 2004).

  • Postmarketing Surveillance : Postmarketing surveillance of quinolones, including temafloxacin, highlighted the withdrawal of temafloxacin from the market due to unusual frequency and types of adverse drug reactions compared to other quinolones. This study emphasizes the importance of monitoring drug safety post-approval (Davey & McDonald, 2012).

  • Adverse Drug Reactions and Development Implications : A study on the adverse drug reactions of fluoroquinolones, including temafloxacin, discusses how increased activity of these compounds has been associated with specific idiosyncratic reactions. These reactions have led to restrictions and withdrawals of certain agents, highlighting the trade-off between increased activity and safety (Ball, 2003).

Properties

Molecular Formula

C21H18F3N3O3

Molecular Weight

417.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30)/t11-/m1/s1

InChI Key

QKDHBVNJCZBTMR-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-temafloxacin
Reactant of Route 2
Reactant of Route 2
(R)-temafloxacin
Reactant of Route 3
Reactant of Route 3
(R)-temafloxacin
Reactant of Route 4
(R)-temafloxacin
Reactant of Route 5
(R)-temafloxacin
Reactant of Route 6
Reactant of Route 6
(R)-temafloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.